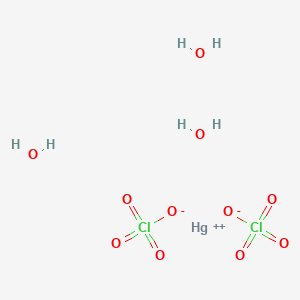Mercury(II) perchlorate trihydrate
CAS No.: 73491-34-6
Cat. No.: VC7848498
Molecular Formula: Cl2H6HgO11
Molecular Weight: 453.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73491-34-6 |
|---|---|
| Molecular Formula | Cl2H6HgO11 |
| Molecular Weight | 453.54 |
| IUPAC Name | mercury(2+);diperchlorate;trihydrate |
| Standard InChI | InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 |
| Standard InChI Key | DFJWPGPUWHLJIJ-UHFFFAOYSA-L |
| SMILES | O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
| Canonical SMILES | O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Mercury(II) perchlorate trihydrate is systematically named as mercury(2+) diperchlorate trihydrate, reflecting its ionic structure comprising a mercury(II) cation (), two perchlorate anions (), and three water molecules of crystallization. Its molecular formula, , corresponds to a molar mass of 453.54 g/mol . Alternative designations include mercuric perchlorate trihydrate and Mercury(II) perchlorate hydrate, though these terms are less precise .
Crystallographic and Physical Properties
The compound crystallizes in a monoclinic system, forming white, hygroscopic crystals with a density of 4 g/cm³ . Key physical properties are summarized in Table 1.
Table 1: Physical Properties of Mercury(II) Perchlorate Trihydrate
| Property | Value | Source(s) |
|---|---|---|
| Density | 4 g/cm³ | |
| Solubility (Water) | Highly soluble | |
| Solubility (Organic) | Insoluble in benzene, hexane | |
| Stability | Decomposes upon dehydration | |
| Hygroscopicity | High |
The compound’s stability is compromised by exposure to heat, strong acids, or reducing agents, which can trigger explosive decomposition .
Synthesis and Production Methods
Conventional Synthesis Routes
Mercury(II) perchlorate trihydrate is typically synthesized via two primary methods:
-
Reaction of Mercury(II) Oxide with Perchloric Acid
Heating mercury(II) oxide () with 60% aqueous perchloric acid () at 40–60°C for 1–5 minutes yields the trihydrate :This exothermic reaction requires careful temperature control to avoid over-dehydration.
-
Metathesis of Mercury(II) Acetate
Mercury(II) acetate () reacts with perchloric acid in dimethoxyethane (DME) or tetrahydrofuran (THF) at room temperature :The trihydrate precipitates upon solvent evaporation.
Industrial-Scale Production Challenges
Industrial synthesis is limited by the compound’s instability and toxicity. Facilities must implement inert atmospheres (e.g., argon) during crystallization to prevent premature dehydration . Scalability is further hindered by the need for rigorous waste management systems to handle mercury-containing byproducts.
Chemical Reactivity and Functional Utility
Role in Organic Synthesis
Mercury(II) perchlorate trihydrate is renowned for its electrophilic properties, enabling key transformations:
-
Hydrolysis of Vinyl Halides: The compound facilitates the hydrolysis of vinyl bromides and chlorides to ketones, leveraging mercury’s affinity for halide ions .
-
Ether Synthesis: It promotes Williamson ether synthesis by activating alkyl bromides toward nucleophilic attack by alcohols .
-
Cyclopropane Cleavage: Strained cyclopropane rings undergo ring-opening reactions via mercury-mediated electrophilic addition .
Analytical Chemistry Applications
In titrimetry, the compound serves as a strong oxidizing agent for quantifying reducing species such as sulfites and thiols . Its high standard reduction potential () ensures rapid and stoichiometric reactions, though its toxicity limits widespread adoption .
Material Science and Environmental Implications
Environmental Contamination and Remediation
Despite its utility, the compound poses significant ecological risks. Mercury leaching into aquatic systems can bioaccumulate as methylmercury, necessitating studies on its environmental fate . Remediation strategies include adsorption onto activated carbon and precipitation as mercury sulfide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume